molecular formula C23H19Cl2N3O2 B5383623 (E)-3-(3,4-dichloro-5-methoxyphenyl)-1-(2-methyl-4-prop-2-enylpyrazolo[1,5-a]benzimidazol-3-yl)prop-2-en-1-one

(E)-3-(3,4-dichloro-5-methoxyphenyl)-1-(2-methyl-4-prop-2-enylpyrazolo[1,5-a]benzimidazol-3-yl)prop-2-en-1-one

Cat. No.: B5383623
M. Wt: 440.3 g/mol
InChI Key: PRCJGTXFXJLODG-MDZDMXLPSA-N
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Description

(E)-3-(3,4-dichloro-5-methoxyphenyl)-1-(2-methyl-4-prop-2-enylpyrazolo[1,5-a]benzimidazol-3-yl)prop-2-en-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichloromethoxyphenyl group and a pyrazolobenzimidazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dichloro-5-methoxyphenyl)-1-(2-methyl-4-prop-2-enylpyrazolo[1,5-a]benzimidazol-3-yl)prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolobenzimidazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichloromethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the enone linkage: This can be accomplished through aldol condensation or related reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dichloro-5-methoxyphenyl)-1-(2-methyl-4-prop-2-enylpyrazolo[1,5-a]benzimidazol-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The dichloromethoxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dichloro-5-methoxyphenyl)-1-(2-methyl-4-prop-2-enylpyrazolo[1,5-a]benzimidazol-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(3,4-dichloro-5-methoxyphenyl)-1-(2-methyl-4-prop-2-enylpyrazolo[1,5-a]benzimidazol-3-yl)prop-2-en-1-one is unique due to its combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further study and application in various fields.

Properties

IUPAC Name

(E)-3-(3,4-dichloro-5-methoxyphenyl)-1-(2-methyl-4-prop-2-enylpyrazolo[1,5-a]benzimidazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3O2/c1-4-11-27-17-7-5-6-8-18(17)28-23(27)21(14(2)26-28)19(29)10-9-15-12-16(24)22(25)20(13-15)30-3/h4-10,12-13H,1,11H2,2-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCJGTXFXJLODG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)C=CC4=CC(=C(C(=C4)Cl)Cl)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)/C=C/C4=CC(=C(C(=C4)Cl)Cl)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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